molecular formula C21H23N3O2S B2736371 N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 459201-67-3

N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2736371
CAS No.: 459201-67-3
M. Wt: 381.49
InChI Key: KXMUTWLIMONUSH-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a novel dihydropyrimidine derivative identified as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its primary mechanism of action involves binding to the ATP-binding site of EGFR, thereby effectively suppressing autophosphorylation and subsequent downstream signaling through the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival . This compound was specifically designed and synthesized to overcome resistance mutations, such as T790M, which are a common challenge in EGFR-targeted cancer therapy. In vitro biological evaluations have demonstrated its significant anti-proliferative efficacy against a panel of human cancer cell lines, including gefitinib-resistant non-small cell lung cancer (NSCLC) cells . Its research value is substantial for investigators exploring targeted therapeutic strategies in oncology, particularly for studying drug resistance mechanisms and developing next-generation treatments for EGFR-driven malignancies. This molecule serves as a valuable chemical probe for elucidating the role of aberrant EGFR signaling in carcinogenesis and for validating new targets within this critical pathway.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-12-9-13(2)11-16(10-12)23-20(25)18-14(3)22-21(27)24-19(18)15-5-7-17(26-4)8-6-15/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMUTWLIMONUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with thiourea and β-ketoesters under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the formation of the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit notable cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : Compounds structurally related to N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide have demonstrated significant growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% .
  • Mechanism of Action : The compound may act through multiple pathways, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory properties. Molecular docking studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes . This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the phenyl groups and the sulfanylidene moiety can significantly impact biological activity. For example:

ModificationEffect on Activity
Substituting different groups on the phenyl ringsAlters binding affinity to target enzymes
Varying the length of alkyl chainsInfluences solubility and bioavailability

Case Studies

  • Anticancer Efficacy : A study evaluated a series of tetrahydropyrimidines similar to this compound. Results showed that specific substitutions led to enhanced cytotoxicity against breast and lung cancer cell lines .
  • Inhibition Studies : Another case study focused on the compound's ability to inhibit 5-lipoxygenase activity. In silico docking simulations indicated a high affinity for the enzyme's active site, suggesting a promising pathway for anti-inflammatory drug development .

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares a tetrahydropyrimidine core with several derivatives reported in crystallographic and synthetic studies. Key structural analogues include:

Compound Name Substituents (Positions) Key Differences Reference
N-(2,3-Dimethylphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide 2,3-Dimethylphenyl (N), 4-methylphenyl (C4) Methyl vs. methoxy at C4-phenyl; positional isomerism in N-aryl substituents
4-(2-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide 2-Chlorophenyl (C4), 2,5-dimethoxyphenyl (N) Halogen (Cl) substitution at C4; additional methoxy group on N-aryl
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate CF₃ groups (C4), ethyl ester (C5) Oxo (C=O) vs. sulfanylidene (C=S) at C2; trifluoromethyl substituents
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Fluorophenyl (N), aminomethyl-methoxyphenyl Pyrimidine (non-hydrogenated) core; lack of carboxamide group

Electronic and Steric Effects

  • Electron-Donating vs. In contrast, analogues with trifluoromethyl (CF₃) or chloro (Cl) groups introduce electron-withdrawing effects, which may alter reactivity or binding affinity.
  • Sulfanylidene vs.

Hydrogen-Bonding and Crystal Packing

  • The sulfanylidene group in the target compound can act as a hydrogen-bond acceptor, similar to the oxo group in other derivatives. However, its larger atomic radius and softer basicity may lead to distinct packing motifs. For example, in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, weak C–H⋯O and C–H⋯π interactions dominate crystal stabilization, whereas sulfanylidene-containing compounds may favor S⋯H–N or S⋯π interactions.
  • Dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups in) suggest similar conformational flexibility across analogues, though steric bulk from 3,5-dimethylphenyl or 2,5-dimethoxyphenyl groups may restrict rotation.

Biological Activity

N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide (referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound A, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties based on diverse research findings.

Synthesis and Characterization

Compound A can be synthesized through a multi-step reaction involving the condensation of specific aromatic aldehydes and amines under controlled conditions. The synthesis typically employs techniques such as mechanochemical processes and recrystallization for purification. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure by identifying chemical shifts corresponding to various protons and carbons in the molecule.
  • Mass Spectrometry (MS) : To determine molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : To identify functional groups present in the compound.

1. Antimicrobial Activity

Compound A has been evaluated for its antimicrobial properties against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods.

Table 1: Antimicrobial Activity of Compound A

MicroorganismMIC (mg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
Candida albicans0.75
Trichophyton mentagrophytes0.20

The data indicate that Compound A exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Trichophyton mentagrophytes, suggesting its potential use in treating infections caused by these pathogens .

2. Anticancer Activity

The anticancer properties of Compound A have been investigated using various cancer cell lines including HeLa (cervical cancer), K562 (chronic myeloid leukemia), and MDA-MB-231 (breast cancer). The cytotoxicity was assessed using MTT assays to determine the IC50 values.

Table 2: Cytotoxicity of Compound A on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa15
K56220
MDA-MB-23125

The results demonstrate that Compound A exhibits notable cytotoxic effects against the tested cancer cell lines, with the lowest IC50 observed in HeLa cells . This suggests that it may inhibit cell proliferation effectively.

3. Enzyme Inhibition

In addition to its antimicrobial and anticancer properties, Compound A has been tested for its ability to inhibit enzymes such as α-glucosidase. This enzyme is crucial in carbohydrate metabolism, and its inhibition is beneficial in managing diabetes.

Table 3: Enzyme Inhibition Activity of Compound A

EnzymeIC50 (µM)
α-glucosidase10

The inhibition of α-glucosidase by Compound A at an IC50 of 10 µM indicates its potential as an antidiabetic agent .

Case Study 1: Antimicrobial Efficacy

In a study conducted on various THPMs including Compound A, researchers found that it demonstrated superior activity against Trichophyton mentagrophytes compared to other compounds in the same class. The study highlighted the structural features contributing to this enhanced activity .

Case Study 2: Anticancer Mechanism

A detailed investigation into the mechanism of action revealed that Compound A induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential. This was particularly evident in HeLa cells where morphological changes indicative of apoptosis were observed .

Q & A

Q. What synthetic strategies are recommended for preparing this tetrahydropyrimidine derivative, and how can reaction conditions be optimized?

Methodological Answer:

  • Core Strategy : Tandem synthesis involving Knoevenagel condensation, Michael addition, and intramolecular cyclization is effective for constructing the tetrahydropyrimidine scaffold .
  • Key Steps :
    • Use thiourea derivatives as sulfur sources for the 2-sulfanylidene group.
    • Optimize solvent polarity (e.g., ethanol or DMF) to enhance cyclization efficiency.
    • Control temperature (80–100°C) to prevent decomposition of labile intermediates.
  • Substituent Introduction : The 3,5-dimethylphenyl and 4-methoxyphenyl groups are introduced via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts for aryl cross-coupling .

Q. What spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

  • X-ray Diffraction (XRD) : Essential for confirming the sulfanylidene group’s position and tetrahedral geometry. For example, XRD analysis in similar compounds revealed dihedral angles of 12.8–86.1° between the pyrimidine ring and aryl substituents, critical for conformational analysis .
  • Spectroscopy :
    • ¹H/¹³C NMR : Detect methyl/methoxy group splitting patterns (e.g., 4-methoxyphenyl protons resonate at δ 6.8–7.2 ppm).
    • IR : Confirm thiocarbonyl (C=S) stretching at ~1250 cm⁻¹ .

Advanced Research Questions

Q. How does regioselectivity manifest during alkylation or functionalization of the sulfanylidene group?

Methodological Answer:

  • Regioselective Alkylation : The sulfur atom in the 2-sulfanylidene group acts as the primary nucleophilic site. For example, alkylation with allyl bromide exclusively forms thioethers at the sulfur position, confirmed via LC-MS and ¹H NMR .
  • Steric Effects : Bulky substituents (e.g., 3,5-dimethylphenyl) hinder reactivity at the pyrimidine N3 position, directing modifications to the sulfur or carboxamide groups .

Q. How can structure-activity relationships (SAR) be systematically investigated for biological activity?

Methodological Answer:

  • Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., trifluoromethyl) or electron-donating groups (e.g., hydroxy) to assess effects on antimicrobial activity. Similar pyrimidine derivatives showed enhanced antifungal activity with chloro substituents .
  • Quantitative SAR (QSAR) : Use computational tools (e.g., DFT) to correlate logP values of substituents with observed IC₅₀ values in enzyme inhibition assays .

Q. How should researchers resolve contradictions in solubility vs. bioactivity data?

Methodological Answer:

  • Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or carboxylate) on the carboxamide moiety. For example, ethyl ester derivatives of analogous compounds showed improved solubility in DMSO without compromising activity .
  • Bioactivity Testing : Use standardized assays (e.g., microdilution for antimicrobial studies) with controlled solvent concentrations (<1% DMSO) to avoid false negatives .

Q. What computational methods are recommended for conformational analysis of the tetrahydropyrimidine core?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model intramolecular hydrogen bonds (e.g., N–H⋯S interactions) that stabilize the 1,2,3,4-tetrahydropyrimidine ring.
  • Dihedral Angle Analysis : Compare calculated angles (e.g., between pyrimidine and 4-methoxyphenyl planes) with XRD data to validate force fields .

Methodological Challenges & Solutions

Q. How can reaction yields be improved during large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)₂/XPhos systems for Suzuki-Miyaura coupling to reduce side-product formation.
  • Workflow Optimization : Use continuous-flow reactors for exothermic steps (e.g., cyclization) to maintain temperature control and scalability .

Q. What analytical techniques are most reliable for assessing purity in polymorphic systems?

Methodological Answer:

  • HPLC-MS : Detect trace impurities (<0.1%) using C18 columns with acetonitrile/water gradients.
  • DSC/TGA : Identify polymorphs via melting point differences (e.g., Form I melts at 215°C vs. Form II at 198°C) .

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